molecular formula C14H15NO2S B2640852 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide CAS No. 2097883-12-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2640852
CAS No.: 2097883-12-8
M. Wt: 261.34
InChI Key: BQCOWXODCAGIEY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring attached to a carboxamide group, with furan and thiophene rings as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the furan and thiophene substituents via cross-coupling reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted furan and thiophene compounds.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]cyclopropanecarboxamide
  • N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide
  • N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(10-5-6-10)15-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCOWXODCAGIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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